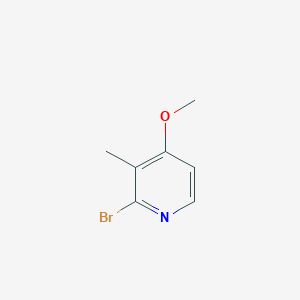

2-Bromo-4-methoxy-3-methylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-methoxy-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCCNQNBQUXWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Synthesis of 2 Bromo 4 Methoxy 3 Methylpyridine

Established Synthetic Routes and Reaction Pathway Elucidation

The synthesis of 2-Bromo-4-methoxy-3-methylpyridine is accomplished through carefully designed reaction sequences that control the regioselectivity of the bromination step. The electronic properties of the methoxy (B1213986) and methyl substituents on the pyridine (B92270) ring play a crucial role in directing the incoming electrophile.

Bromination of Substituted Pyridine Precursors

A primary strategy for synthesizing the target compound involves the direct introduction of a bromine atom onto a 4-methoxy-3-methylpyridine (B1587522) backbone. The success of this approach hinges on controlling the reaction conditions to favor substitution at the C-2 position.

The direct bromination of 4-methoxy-3-methylpyridine can be achieved using elemental bromine. One documented method involves the use of liquid bromine in the presence of an aqueous solution of sodium hydroxide. This reaction is typically performed at low temperatures, between -10 and 0°C, to manage the high reactivity of bromine and improve the selectivity of the reaction. The electron-donating effects of the methoxy and methyl groups activate the pyridine ring towards electrophilic attack. The C-2 position is sterically accessible and electronically favored for substitution.

Achieving regioselectivity in the bromination of substituted pyridines is a significant challenge in organic synthesis. For substrates like 4-methoxy-3-methylpyridine, the combined directing effects of the substituents are key. The methoxy group at C-4 and the methyl group at C-3 both act as ortho-, para-directing activators. This electronic influence makes the C-2 and C-6 positions the most likely sites for electrophilic aromatic substitution.

N-Bromosuccinimide (NBS) is a common reagent used for regioselective bromination of electron-rich aromatic and heterocyclic compounds. pipzine-chem.commdpi.com Its use, often in conjunction with a radical initiator or under specific solvent conditions, can provide higher selectivity compared to elemental bromine, minimizing the formation of undesired isomers. pipzine-chem.com For instance, the bromination of 3-methoxybenzaldehyde (B106831) occurs exclusively at the position para to the methoxy group, highlighting the strong directing effect of this substituent. mdpi.com While a specific protocol for 4-methoxy-3-methylpyridine using NBS is not detailed in the provided results, the general principles of its application to activated pyridines suggest it would be a viable method for targeting the C-2 position. pipzine-chem.com

| Method | Precursor | Reagent(s) | Conditions | Selectivity |

| Direct Bromination | 4-Methoxy-3-methylpyridine | Liquid Bromine, NaOH (aq) | -10 to 0°C | Favors C-2 substitution |

| Regioselective Bromination | 4-Methoxy-3-methylpyridine | N-Bromosuccinimide (NBS) | Varies (e.g., CCl₄) | High selectivity for activated positions |

Metalation-Directed Functionalization and Subsequent Bromination Strategies

To overcome challenges with regioselectivity in direct bromination, metal-mediated approaches offer powerful alternatives. These methods involve the initial deprotonation of a specific C-H bond to form a metal-organic intermediate, which is then quenched with a bromine-containing electrophile.

Directed ortho-metalation is a highly effective strategy for the regioselective functionalization of pyridine rings. The process involves using a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position. In the context of substituted methoxypyridines, the methoxy group can serve as such a directing group.

A relevant example is the synthesis of 2-bromo-4-methoxypyridine (B110594). chemicalbook.com In this procedure, 4-methoxypyridine (B45360) is treated with n-butyllithium (n-BuLi) in the presence of N,N-dimethylethanolamine. The lithium amide base formed in situ directs the lithiation to the C-2 position. The resulting 2-lithiated intermediate is then quenched with an electrophilic bromine source, 1,2-dibromo-1,1,2,2-tetrachloroethane, to yield the desired 2-bromo product. chemicalbook.com This strategy could be adapted for 4-methoxy-3-methylpyridine, where the methoxy group would similarly direct lithiation to the C-2 position.

| Step | Reagents | Temperature | Purpose | Yield |

| Lithiation | 4-methoxypyridine, n-BuLi, N,N-dimethylethanolamine in hexanes | -20°C for 1 hour | Formation of 2-lithiated intermediate | 62% (overall) |

| Bromination | 1,2-dibromo-1,1,2,2-tetrachloroethane in THF/hexanes | -78°C to room temp | Electrophilic quenching with bromine source |

While direct palladium-catalyzed C-H bromination of this specific substrate is not extensively documented in the provided results, palladium catalysis is a cornerstone of modern cross-coupling chemistry involving bromopyridines. For instance, palladium catalysts like dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) are used in Suzuki and other cross-coupling reactions where a C-Br bond is a key reactive site. nih.gov

The synthesis of brominated pyridines often precedes these coupling reactions. General methods for palladium-catalyzed C-H activation and subsequent halogenation of heterocycles are established. These reactions typically involve a palladium(II) catalyst that coordinates to the heterocycle, facilitates C-H bond cleavage (often the rate-limiting step), and is then reoxidized by a halogen source. While specific examples for this compound are sparse, this remains a potential, albeit more advanced, synthetic avenue.

Multi-Step Synthesis Pathways for Precursors

The synthesis of this compound typically commences with the preparation of a suitably substituted pyridine precursor. One common strategy involves the synthesis of 4-methoxy-3-methylpyridine, which can then be selectively brominated at the 2-position.

A key precursor for 4-methoxy-3-methylpyridine is 4-chloro-3-methoxy-2-methylpyridine. The synthesis of this intermediate can be achieved from readily available starting materials such as maltol. A typical multi-step sequence involves the methylation of maltol, followed by ammoniation to form the corresponding pyridinone, and subsequent chlorination.

Another versatile precursor is 3-amino-4-methylpyridine. This compound can be synthesized from 4-methylpyridine-3-boronic acid via a one-step reaction with an inorganic amide as the ammonia (B1221849) source in the presence of a metal oxide catalyst. nih.govresearchgate.net Alternatively, it can be prepared from 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone (B155242) through condensation, cyclization, chlorination/hydrolysis, and a Hofmann rearrangement. nih.gov This amino-substituted pyridine can then undergo a Sandmeyer-type reaction to introduce the bromo group, followed by methoxylation.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yields and selectivity is paramount in the synthesis of this compound. This requires careful optimization of various reaction parameters.

Influence of Solvents and Temperature on Reaction Outcomes

The choice of solvent and reaction temperature can significantly impact the efficiency and regioselectivity of the bromination step. For the bromination of activated pyridines, such as those with methoxy substituents, solvents like acetonitrile (B52724) can be effective. beilstein-journals.org The reactivity of N-bromosuccinimide (NBS) as a brominating agent can be modulated by the solvent, with different outcomes observed in solvents like carbon tetrachloride or acetonitrile. beilstein-journals.org

For the bromination of 4-methoxy-3-methylpyridine, controlling the temperature is crucial to prevent over-bromination and side reactions. Low temperatures are often employed to manage the reactivity of the brominating agent.

| Reactant | Brominating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| 4-methoxypyridine | NBS | Acetonitrile | Room Temp | 3-bromo-4-methoxypyridine | ~90 | beilstein-journals.org |

| 2-aminopyridine | NBS | Acetonitrile | Room Temp | 5-bromo-2-aminopyridine | 95 | beilstein-journals.org |

| 3-hydroxypyridine | NBS | Acetonitrile | Room Temp | 2-bromo-3-hydroxypyridine | 98 | beilstein-journals.org |

Catalyst Systems and Ligand Effects in Coupling Reactions

The bromine atom at the 2-position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The choice of catalyst and ligand is critical for the success of these transformations.

For the Suzuki-Miyaura coupling of bromopyridine derivatives, palladium catalysts supported by electron-rich and bulky phosphine (B1218219) ligands are often employed. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high activity, enabling reactions with a broad range of boronic acids under mild conditions. nih.gov The steric and electronic properties of the ligand play a crucial role in the efficiency of the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

In the coupling of ortho-substituted phenylboronic acids with substituted bromopyridines, the nature of the ortho-substituent on the boronic acid can influence the reaction outcome. For instance, a methoxy group at the ortho-position of the phenylboronic acid can act as a coordinating group to the palladium center, affecting the atropisomeric ratio of the biaryl product. mdpi.comnih.gov

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| 3,4,5-tribromo-2,6-dimethylpyridine | o-methoxyphenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343) | - | mdpi.comnih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4 | - | K3PO4 | 1,4-Dioxane (B91453) | Good | nih.gov |

Control of Regioselectivity and Stereoselectivity in Synthesis

Controlling the position of bromination on the pyridine ring is a key challenge. The inherent electronic properties of the substituted pyridine direct the incoming electrophile. For 4-methoxy-3-methylpyridine, the activating methoxy group and the methyl group influence the position of bromination. The regioselective halogenation of activated pyridines can often be achieved using N-bromosuccinimide (NBS) under controlled conditions. beilstein-journals.org

The generation of pyridyne intermediates offers another route to functionalized pyridines, where the regioselectivity of nucleophilic addition is governed by the distortion of the aryne triple bond. researchgate.net Substituents on the pyridine ring can influence this distortion and, consequently, the position of attack by a nucleophile. researchgate.net For example, the regioselective difunctionalization of 3-chloropyridines can be achieved via a 3,4-pyridyne intermediate, where a Grignard reagent adds selectively to the 4-position. acs.org

Large-Scale and Industrial Preparative Methods (Academic Perspective on Scalability)

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. The functionalization of pyridines on a large scale can be difficult due to their electron-deficient nature, often requiring harsh reaction conditions that may not be amenable to industrial settings.

Key considerations for scalable synthesis include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of each synthetic step, and the ease of purification. For halogenated pyridine derivatives, processes that are selective and effective for large-scale production are sought after.

From an academic viewpoint, the development of continuous flow processes for the synthesis of functionalized pyridines is a promising approach to address scalability. Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. The regioselective difunctionalization of pyridines via pyridyne intermediates has been successfully adapted to a continuous flow setup, demonstrating the potential of this technology for the efficient production of highly substituted pyridines. acs.org

Chemical Reactivity and Transformation Studies of 2 Bromo 4 Methoxy 3 Methylpyridine

Nucleophilic Substitution Reactions at the Brominated Position

The carbon-bromine bond at the 2-position of the pyridine (B92270) ring is a key site for nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of this position, facilitating the displacement of the bromide ion by a range of nucleophiles.

Amination Reactions (e.g., Buchwald-Hartwig Amination)

The introduction of nitrogen-based functional groups is a critical step in the synthesis of many biologically active compounds. While specific examples detailing the Buchwald-Hartwig amination of 2-bromo-4-methoxy-3-methylpyridine are not extensively documented in readily available literature, this palladium-catalyzed cross-coupling reaction is a standard method for forming carbon-nitrogen bonds with halo-pyridines. The general mechanism involves the oxidative addition of the bromopyridine to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated pyridine product.

For a typical Buchwald-Hartwig reaction on a similar 2-bromopyridine (B144113) substrate, a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂) is used, along with a phosphine (B1218219) ligand such as BINAP or SPhos, and a base like sodium tert-butoxide (NaOtBu) in an inert solvent like toluene (B28343) or dioxane.

Thiolation and Oxygen Nucleophile Reactions

The bromine atom can also be displaced by sulfur and oxygen nucleophiles. Reactions with thiols or their corresponding thiolates lead to the formation of 2-thioether-substituted pyridines. These reactions often proceed under basic conditions, where the deprotonated thiol acts as a potent nucleophile.

Similarly, oxygen nucleophiles, such as alkoxides, can replace the bromine atom. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 2,4-dimethoxy-3-methylpyridine. These substitution reactions are crucial for modifying the electronic and steric properties of the pyridine core.

Cross-Coupling Reaction Methodologies

Palladium- and copper-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound scaffold is an excellent substrate for these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for creating biaryl and vinyl-substituted aromatic systems. This compound can be effectively coupled with various boronic acids or their corresponding esters in the presence of a palladium catalyst and a base.

A representative Suzuki-Miyaura coupling is the reaction of this compound with a pyrazole-boronic acid ester. This specific transformation is a key step in the synthesis of certain kinase inhibitors. The reaction typically employs a palladium catalyst such as Pd(dppf)Cl₂ or a combination of a palladium source and a ligand, with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent system such as 1,4-dioxane (B91453) and water.

Table 1: Example of a Suzuki-Miyaura Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|

This reaction demonstrates the utility of this compound in accessing complex heterocyclic structures.

Other Palladium-Catalyzed Cross-Couplings (e.g., Negishi, Stille)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are applicable. The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. This method is known for its high reactivity and functional group tolerance. This compound would be expected to react with arylzinc or alkylzinc halides in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form the corresponding carbon-carbon bond.

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner. This reaction is valued for its mild conditions and the stability of the organotin reagents. The coupling of this compound with an appropriate organostannane, catalyzed by a palladium complex, would provide access to a wide array of substituted pyridines. The choice between Suzuki, Negishi, and Stille often depends on the availability of the organometallic reagent and the specific functional groups present in the molecule.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, represent an older but still relevant class of cross-coupling reactions, particularly for forming carbon-oxygen and carbon-nitrogen bonds. While palladium catalysis is often preferred for its efficiency and broader scope, copper catalysis can be advantageous in specific scenarios. For instance, the reaction of this compound with an alcohol in the presence of a copper(I) catalyst and a base can yield the corresponding ether. Similarly, copper-catalyzed amination can be an alternative to the Buchwald-Hartwig reaction for introducing amine functionalities.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, while generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, can be activated by the presence of electron-donating substituents. In this compound, the methoxy (B1213986) group at the 4-position and the methyl group at the 3-position are both activating groups. They increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack.

These activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. In this specific molecule, the positions available for substitution are C5 and C6. The methoxy group at C4 strongly activates the adjacent C3 and C5 positions. The methyl group at C3 provides additional activation. The bromine atom at the 2-position is a deactivating group via its inductive effect but can also direct incoming electrophiles to its meta positions (C4 and C6).

Considering the combined directing effects, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the strongly activating methoxy group and meta to the deactivating bromo group. The C6 position is also a potential site for substitution. The precise outcome of an electrophilic aromatic substitution reaction would depend on the specific electrophile and the reaction conditions employed. For instance, nitration or halogenation reactions would be expected to yield predominantly the 5-substituted product.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C5 | ortho to activating -OCH₃, meta to deactivating -Br | Highly Favored |

| C6 | meta to activating -OCH₃, ortho to deactivating -Br | Less Favored |

Oxidation Reactions of the Methoxy Group and Pyridine Nitrogen

The functional groups of this compound are susceptible to oxidation under various conditions.

The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The resulting N-oxide is a versatile intermediate in its own right, as the N-oxide group can activate the pyridine ring for both nucleophilic and electrophilic substitution at different positions. The oxidation of the pyridine nitrogen in similar substituted pyridines has been shown to proceed efficiently. nih.govresearchgate.net

The methoxy group (-OCH₃) can also undergo oxidation, although this generally requires harsher conditions compared to the N-oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can potentially lead to the cleavage of the methyl group, yielding the corresponding 4-hydroxypyridine (B47283) derivative. However, such strong oxidation runs the risk of side reactions, including oxidation of the methyl group on the pyridine ring.

Reduction Chemistry of the Bromine Atom and Pyridine Ring

The bromine atom and the pyridine ring in this compound can undergo reduction through different methodologies.

The carbon-bromine bond is susceptible to cleavage under reducing conditions. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent, can selectively remove the bromine atom to yield 4-methoxy-3-methylpyridine (B1587522). Other reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this transformation.

The pyridine ring itself can be reduced under more forcing conditions. Catalytic hydrogenation at high pressure and temperature, often with catalysts like platinum oxide (Adam's catalyst) or rhodium on alumina, can lead to the saturation of the pyridine ring to form the corresponding piperidine (B6355638) derivative. chemicalbook.com This process would yield 4-methoxy-3-methylpiperidine.

The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is another method for the partial reduction of aromatic rings. nih.govinnospk.comjbarbiomed.com For methoxy-substituted pyridines, the Birch reduction typically leads to the formation of dihydropyridine (B1217469) derivatives. The exact structure of the product would depend on the regioselectivity of the reduction, which is influenced by the substituents on the ring.

Table 2: Potential Reduction Products of this compound

| Reagents and Conditions | Target Moiety | Major Product |

| H₂, Pd/C | Bromine atom | 4-methoxy-3-methylpyridine |

| LiAlH₄ | Bromine atom | 4-methoxy-3-methylpyridine |

| H₂, PtO₂ (high pressure/temp) | Pyridine ring | 2-Bromo-4-methoxy-3-methylpiperidine |

| Na/Li, NH₃ (l), ROH | Pyridine ring | Dihydro-4-methoxy-3-methylpyridine derivatives |

Advanced Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze 2-Bromo-4-methoxy-3-methylpyridine. The choice depends on the compound's volatility and thermal stability.

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, this peak would appear as a characteristic pair of signals of nearly equal intensity (the M⁺ and M+2 peaks), reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. For the molecular formula C₇H₈BrNO, the molecular ion peaks would be expected at m/z 201 and 203.

Common fragmentation pathways would likely involve the loss of stable groups:

Loss of a bromine radical (·Br), leading to a fragment at m/z 122.

Loss of a methyl radical (·CH₃) from the methoxy (B1213986) or methyl group, leading to fragments at m/z 186/188.

Loss of a methoxy radical (·OCH₃), resulting in a fragment at m/z 170/172.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₇H₈⁷⁹BrNO, the calculated monoisotopic mass is 200.9840 Da. HRMS would be able to confirm this exact mass to within a few parts per million, providing definitive proof of the compound's elemental composition.

Predicted Mass Spectrometry Data for this compound

| Technique | Expected Observation | Information Gained |

| MS (EI/CI) | Molecular ion peaks at m/z 201/203 (approx. 1:1 ratio) | Confirmation of molecular weight and presence of one bromine atom. |

| HRMS (ESI/APCI) | m/z for [M+H]⁺: 201.9916 (calculated for C₇H₉⁷⁹BrNO⁺) | Unambiguous confirmation of the elemental formula. |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. It is particularly useful for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine (B92270) ring vibrations would produce a series of characteristic sharp peaks in the 1600-1400 cm⁻¹ region.

C-O Stretching: A strong, characteristic absorption for the aryl-alkyl ether linkage of the methoxy group would be expected in the 1250-1200 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond would appear at lower frequencies, typically in the 600-500 cm⁻¹ range.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H stretch | 3100-3000 | Pyridine Ring |

| Aliphatic C-H stretch | 3000-2850 | -CH₃, -OCH₃ |

| C=C / C=N stretch | 1600-1400 | Pyridine Ring |

| C-O stretch | 1250-1200 | Methoxy Ether |

| C-Br stretch | 600-500 | Bromo-substituent |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyridine ring, the bromo substituent, the methoxy group, and the methyl group.

Expected Characteristic FT-IR Peaks for this compound:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methyl/Methoxy) | Asymmetric/Symmetric Stretching | 2950-2850 |

| C=C, C=N (Pyridine Ring) | Stretching | 1600-1450 |

| C-H (Methyl/Methoxy) | Bending | 1450-1375 |

| C-O (Methoxy) | Stretching | 1250-1000 |

| C-Br | Stretching | 600-500 |

Analysis of the precise peak positions and their intensities would confirm the presence of these functional groups and provide insights into the electronic environment of the pyridine ring.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, a complementary technique to FT-IR, involves the inelastic scattering of monochromatic light from a laser source. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information about the vibrations of the pyridine ring and the C-Br bond.

Key Expected Raman Shifts for this compound:

| Molecular Feature | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyridine Ring | Ring Breathing Mode | ~1000 |

| C-C (Ring) | Stretching | 1600-1550 |

| C-H (Methyl) | Symmetric Stretching | ~2930 |

| C-Br | Stretching | 600-500 |

The combination of FT-IR and Raman spectroscopy would allow for a more complete assignment of the vibrational modes of the molecule.

Advanced X-ray Diffraction Studies

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of:

Bond lengths and angles: Accurate measurements of all interatomic distances and angles.

Crystal system and space group: The fundamental symmetry of the crystal lattice.

Unit cell dimensions: The size and shape of the repeating unit of the crystal.

Intermolecular interactions: The presence of any hydrogen bonds or other non-covalent interactions in the solid state.

This data is crucial for understanding the packing of molecules in the crystal and how intermolecular forces influence the physical properties of the compound.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. For this compound, a PXRD pattern would serve as a fingerprint for its crystalline phase. This technique is valuable for:

Phase identification: Confirming the identity of a synthesized crystalline material by comparing its PXRD pattern to a known standard.

Purity assessment: Detecting the presence of any crystalline impurities.

Crystallinity determination: Assessing the degree of crystallinity of a sample.

The resulting diffractogram would display a series of peaks at specific angles (2θ) that are characteristic of the compound's crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring.

Expected Electronic Transitions for this compound:

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Pyridine Ring | 200-300 |

| n → π | Pyridine Ring | >300 |

The positions and intensities of these absorption maxima (λmax) would be influenced by the substituents on the pyridine ring. The bromo, methoxy, and methyl groups would act as auxochromes, potentially causing a shift in the absorption bands to longer wavelengths (a bathochromic or red shift).

Computational and Theoretical Studies on 2 Bromo 4 Methoxy 3 Methylpyridine

Quantum Chemical Calculations: An Unexplored Frontier

Quantum chemical calculations are fundamental to predicting the behavior and properties of molecules. However, specific studies employing these methods for 2-Bromo-4-methoxy-3-methylpyridine are not publicly available.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

There are no published studies that have utilized Density Functional Theory (DFT) to specifically investigate the electronic structure and reactivity of this compound. Such a study would provide valuable insights into its stability, reactivity, and potential reaction mechanisms.

Ab Initio Methods for Molecular Properties

Similarly, the application of ab initio methods, which are highly accurate quantum chemical calculations, to determine the molecular properties of this compound has not been reported in the available scientific literature.

Molecular Orbital Analysis: Uncharted Territory

The analysis of molecular orbitals is crucial for understanding the electronic transitions and reactivity of a compound. For this compound, this area of study is yet to be explored.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

No research has been found that calculates the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound. This analysis is critical for predicting the compound's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Investigations into the electron delocalization and intramolecular interactions of this compound through Natural Bond Orbital (NBO) analysis have not been documented.

Electrostatic Potential and Reactivity Site Prediction: Awaiting Investigation

The mapping of the electrostatic potential surface is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. To date, no studies have been published that map the electrostatic potential of this compound to predict its reactive behavior.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values.

Illustrative MEP Data for this compound

| Molecular Region | Predicted Electrostatic Potential (kcal/mol) | Color on MEP Map | Implication |

| Pyridine (B92270) Nitrogen | -45 to -60 | Deep Red | Strongest site for electrophilic attack |

| Bromine Atom | +20 to +35 | Blue | Site for potential nucleophilic interaction |

| Methoxy (B1213986) Oxygen | -25 to -40 | Red-Orange | Secondary site for electrophilic attack |

| Aromatic Hydrogens | +15 to +30 | Light Blue | Weaker sites for nucleophilic interaction |

This data is illustrative and based on typical values for similar substituted pyridines.

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are another key concept in density functional theory (DFT) used to predict the reactivity of different sites within a molecule. wikipedia.org They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (predicts where an electron will be added).

f-(r): for electrophilic attack (predicts where an electron will be removed).

f0(r): for radical attack.

For this compound, the calculation of Fukui functions would allow for a more quantitative prediction of its reactivity. The atom with the highest f+ value would be the most susceptible to nucleophilic attack, while the atom with the highest f- value would be the most prone to electrophilic attack. It is anticipated that the carbon atom attached to the bromine atom would have a high f+ value, making it a prime site for nucleophilic substitution. The nitrogen atom, consistent with the MEP analysis, would likely exhibit a high f- value.

Illustrative Condensed Fukui Function Values for this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N1 | 0.05 | 0.25 | 0.15 |

| C2 (C-Br) | 0.35 | 0.08 | 0.215 |

| C3 (C-CH3) | 0.08 | 0.05 | 0.065 |

| C4 (C-OCH3) | 0.12 | 0.10 | 0.11 |

| C5 | 0.15 | 0.07 | 0.11 |

| C6 | 0.20 | 0.12 | 0.16 |

This data is illustrative and based on general principles of reactivity for substituted halopyridines.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. quimicaorganica.orgnih.gov

Theoretical calculations, often using DFT methods, can be employed to model the reaction pathway of an SNAr reaction on this compound. This would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the starting material and the final product.

Transition State Search: Locating the high-energy transition state structure that connects the reactants and the Meisenheimer intermediate.

Intermediate Analysis: Characterizing the structure and stability of the Meisenheimer complex, which is a key intermediate in SNAr reactions.

These studies would likely show that the attack of a nucleophile at the C2 position (bonded to bromine) leads to the formation of a resonance-stabilized Meisenheimer intermediate, with the negative charge delocalized over the pyridine ring. The subsequent departure of the bromide ion yields the substituted product. Computational modeling can also be used to compare the reactivity of different nucleophiles and predict the most favorable reaction conditions.

Spectroscopic Property Prediction from Theoretical Models (e.g., simulated NMR, IR, UV-Vis spectra)

Theoretical models are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.

Simulated NMR Spectra: Computational methods can predict the 1H and 13C NMR chemical shifts of this compound. These calculations are based on the magnetic shielding of each nucleus, which is influenced by the local electronic environment. The predicted spectra can be compared with experimental data to confirm the structure of the compound. For instance, the protons on the pyridine ring and the methyl and methoxy groups would have characteristic chemical shifts.

Simulated IR Spectra: Theoretical calculations can also generate an infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. Each peak in the simulated spectrum corresponds to a specific vibrational mode, such as C-H stretching, C=N stretching, or C-Br stretching. This can aid in the identification of functional groups present in the molecule.

Simulated UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule and simulate its UV-Vis spectrum. The predicted absorption maxima (λmax) can provide information about the electronic structure and conjugation within the molecule.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Values |

| 1H NMR (ppm) | H5: ~7.0-7.2; H6: ~8.0-8.2; OCH3: ~3.9-4.1; CH3: ~2.2-2.4 |

| 13C NMR (ppm) | C2: ~140-145; C3: ~125-130; C4: ~160-165; C5: ~110-115; C6: ~150-155; OCH3: ~55-60; CH3: ~15-20 |

| IR (cm-1) | C-H (aromatic): ~3050-3100; C-H (aliphatic): ~2850-2950; C=N/C=C (ring): ~1400-1600; C-O: ~1250-1300; C-Br: ~600-700 |

| UV-Vis (nm) | λmax: ~220-230 and ~270-280 |

This data is illustrative and based on typical spectral regions for substituted pyridines.

Applications As a Building Block in Complex Molecule Synthesis Research

Precursor in Medicinal Chemistry Research (Excluding Clinical Human Trials)

In the realm of drug discovery and development, 2-Bromo-4-methoxy-3-methylpyridine serves as a crucial starting material for the creation of a wide array of compounds with potential therapeutic applications. Its role is particularly prominent in the synthesis of molecules targeting neurological disorders and inflammatory diseases. innospk.com

The pyridine (B92270) nucleus is a ubiquitous feature in many biologically active compounds. The ability to functionalize this core structure is paramount in medicinal chemistry. This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are powerful tools for constructing carbon-carbon bonds.

For instance, by reacting this compound with various arylboronic acids, a diverse library of novel pyridine-based scaffolds can be generated. mdpi.com This approach allows for the systematic exploration of the chemical space around the pyridine core, which is essential for structure-activity relationship (SAR) studies. These studies help researchers understand how different substituents on the pyridine ring influence the biological activity of the molecule. mdpi.comresearchgate.net A similar methodology has been successfully employed for the synthesis of novel pyridine derivatives from the related compound 5-bromo-2-methylpyridin-3-amine, highlighting the utility of this synthetic strategy. mdpi.com

| Reaction Type | Reactants | Product Type | Significance in Research |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acids | 2-Aryl-4-methoxy-3-methylpyridines | Creation of diverse molecular libraries for SAR studies. |

| Buchwald-Hartwig Amination | This compound, Amines | 2-Amino-4-methoxy-3-methylpyridine derivatives | Synthesis of compounds with potential applications as enzyme inhibitors or receptor ligands. |

The p38 mitogen-activated protein kinase (MAPK) cascade is a critical signaling pathway involved in cellular responses to stress and inflammation. nih.govmedchemexpress.com Dysregulation of the p38α MAPK isoform has been implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention. nih.gov

Several potent and selective inhibitors of p38α MAPK feature a pyridinyl-heterocycle arrangement. nih.govmdpi.com this compound serves as a key intermediate in the synthesis of such inhibitors. The synthesis often involves a coupling reaction where the pyridine ring is linked to another heterocyclic system, such as an imidazole (B134444) or a quinoxaline. nih.govresearchgate.net The resulting compounds can then be further modified to optimize their inhibitory activity. For example, the introduction of an amino group at a specific position on the pyridine ring has been shown to lead to compounds with potent enzyme inhibition in the nanomolar range. nih.gov The development of novel pyridinylquinoxalines and pyridinylpyridopyrazines as p38α MAP kinase inhibitors has demonstrated the importance of the substituted pyridine scaffold in achieving high potency. nih.gov

| Target Enzyme | Inhibitor Scaffold | Role of this compound | Research Findings |

| p38α MAPK | Pyridinyl-imidazole, Pyridinyl-quinoxaline | Provides the core pyridinyl moiety. | Resulting compounds show potent enzyme inhibition, with IC50 values in the nanomolar range. nih.govnih.gov |

The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity and neuronal signaling. nih.gov It is considered a promising therapeutic target for a range of neurological and psychiatric disorders. nih.gov The development of selective modulators of mGluR5 is an active area of research.

While direct synthesis of mGluR5 modulators from this compound is not extensively documented in publicly available literature, the synthesis of related methoxypyridine-derived compounds as gamma-secretase modulators has been reported. nih.gov This demonstrates the utility of the methoxypyridine scaffold in creating molecules that can modulate the activity of enzymes and receptors. Furthermore, known mGluR5 antagonists such as MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) incorporate a substituted pyridine ring, suggesting that derivatives of this compound could be valuable for the synthesis of novel mGluR5 ligands. nih.gov The methoxy (B1213986) group, in particular, is a prevalent feature in many approved drugs and can significantly influence ligand-target binding and pharmacokinetic properties. nih.gov

The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. mdpi.com Heterocyclic compounds, particularly those containing a pyridine ring, have shown promise as a source of novel antibacterial drugs. nih.gov

The synthetic versatility of this compound allows for its use as a starting material in the creation of new compounds with potential antimicrobial activity. Through various chemical transformations, the bromo-methoxy-methylpyridine core can be elaborated into more complex structures. For example, research on related pyridine derivatives has shown that they can be converted into 3-(pyridine-3-yl)-2-oxazolidinones, which exhibit strong in vitro antibacterial activity against Gram-positive bacteria. nih.gov Similarly, the synthesis of pyrido[2,3-d]pyrimidines has yielded compounds with good antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In vitro studies are crucial in the early stages of antimicrobial drug discovery to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of new compounds against various bacterial strains. nih.govnih.gov

| Bacterial Strain | Type of Pyridine Derivative | In Vitro Activity |

| Staphylococcus aureus | 3-(Pyridine-3-yl)-2-oxazolidinones | Strong antibacterial activity. nih.gov |

| Bacillus cereus | Pyrido[2,3-d]pyrimidines | Good antibacterial activity. researchgate.net |

| P. mirabilis | Pyrido[2,3-d]pyrimidines | Good antibacterial activity. researchgate.net |

| Helicobacter pylori | 2-methoxy-1,4-naphthoquinone (related methoxy compound) | Potent bactericidal action. nih.gov |

Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The chemokine receptor CCR9 plays a key role in mediating the inflammatory response in the gut, making it a validated target for the treatment of IBD.

Research in this area has led to the development of biarylsulfonamide CCR9 inhibitors, and this compound has been utilized as a crucial intermediate in their synthesis. In preclinical models, these compounds have demonstrated significant efficacy in reducing markers of inflammation. This highlights the direct application of this compound in the development of preclinical drug candidates for inflammatory diseases.

Utility in Agrochemical Research and Material Science (Synthetic Context)

Beyond pharmaceuticals, this compound and related compounds have applications in agrochemical research and material science. innospk.com In agrochemicals, substituted pyridines are integral components of many herbicides and pesticides. innospk.com The ability to readily functionalize the pyridine ring allows for the fine-tuning of the biological activity and selectivity of these agents.

In material science, pyridine derivatives are used in the development of advanced materials such as polymers and coatings. innospk.com For instance, research on 2-methoxypyridine (B126380) derivatives has shown their potential in creating luminescent liquid crystals. researchgate.net The incorporation of such substituted pyridines into polymer backbones can enhance the thermal stability and mechanical properties of the resulting materials. The unique electronic and photophysical properties of these molecules also make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Strategies for Constructing Polycyclic Heterocyclic Systems

The strategic functionalization of the this compound core provides a versatile platform for the assembly of complex polycyclic heterocyclic systems. The inherent reactivity of the bromo substituent, coupled with the electronic influence of the methoxy and methyl groups, allows for a variety of coupling and cyclization strategies to be employed. These approaches are critical in the field of medicinal chemistry and materials science, where the rigid, three-dimensional architecture of polycyclic systems is often sought.

Transition-metal-catalyzed cross-coupling reactions serve as a primary method to introduce functionalities that can subsequently participate in ring-forming reactions. Key among these are the Suzuki, Sonogashira, and Heck couplings, which enable the formation of carbon-carbon bonds at the 2-position of the pyridine ring. The newly introduced substituent can then be designed to undergo intramolecular cyclization, leading to the formation of a new fused ring system.

Annulation via Intramolecular Heck Reaction

A plausible and powerful strategy for the construction of fused pyridines is the intramolecular Heck reaction. wikipedia.org This reaction involves the palladium-catalyzed coupling of the bromo-substituted pyridine with a tethered alkene.

The synthesis would commence with a standard Heck or Suzuki coupling to introduce a side chain containing a terminal double bond. For instance, this compound can be coupled with an appropriate alkenyl boronic ester or alkene. The resulting intermediate, possessing an alkenyl group at a suitable position, can then undergo an intramolecular Heck reaction. The regioselectivity of the cyclization (e.g., exo vs. endo) can often be controlled by the reaction conditions and the nature of the tether connecting the alkene to the pyridine ring. This methodology provides a direct route to various bicyclic and tricyclic pyridine derivatives.

Construction of Fused Indole (B1671886) and Azaindole Systems

The Larock indole synthesis, a palladium-catalyzed heteroannulation, presents a viable pathway for constructing indole-like structures fused to the pyridine core. nih.govwikipedia.org This strategy would involve an initial Sonogashira coupling of this compound with a terminal alkyne that is also substituted with an ortho-aminoaryl group.

Alternatively, a more direct approach would be a variation of the Larock indole synthesis where this compound is coupled with an alkyne, and a separate amino-functionalized molecule acts as the cyclizing partner. A more direct intramolecular approach would involve first coupling an ortho-haloaniline to the pyridine ring via a different reaction, followed by an intramolecular cyclization with an alkyne introduced at the adjacent position. Given the substitution pattern of the starting material, this would lead to the formation of complex polycyclic systems containing both pyridine and indole motifs, which are privileged structures in medicinal chemistry.

Cascade Reactions for Polycycle Synthesis

Cascade reactions, also known as domino or tandem reactions, offer an efficient means to build molecular complexity in a single synthetic operation. wikipedia.org Starting with this compound, a cascade sequence could be initiated by a palladium-catalyzed coupling event. For example, a Suzuki or Sonogashira coupling could introduce a substituent that, under the same or slightly modified reaction conditions, triggers a series of intramolecular events, such as cyclizations, to rapidly assemble a polycyclic framework.

A hypothetical cascade could involve the coupling of an ortho-halophenylboronic acid derivative that also contains an appropriately positioned nucleophile. After the initial Suzuki coupling, a subsequent intramolecular nucleophilic aromatic substitution or a transition-metal-catalyzed C-H activation/cyclization could lead to the formation of a new heterocyclic ring fused to the pyridine.

The following table summarizes potential strategies for the construction of polycyclic systems from this compound:

| Strategy | Key Reactions | Potential Polycyclic System |

| Intramolecular Heck Annulation | Suzuki/Heck Coupling, Intramolecular Heck Reaction | Fused dihydropyridines, tetracyclic systems |

| Larock-type Indole Synthesis | Sonogashira Coupling, Intramolecular Annulation | Pyridyl-fused indoles (Azaindoles) |

| Cascade Reactions | Suzuki/Sonogashira Coupling, Intramolecular Cyclization | Complex multi-ring heterocyclic systems |

These strategies underscore the utility of this compound as a valuable building block in the synthesis of diverse and complex polycyclic heterocyclic compounds. The ability to combine well-established cross-coupling methodologies with subsequent cyclization reactions opens up a vast chemical space for the exploration of novel molecular architectures.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign manufacturing processes. For a compound like 2-Bromo-4-methoxy-3-methylpyridine, future research will likely prioritize the development of sustainable and green synthetic methodologies to minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Emerging green chemistry principles are being applied to the synthesis of pyridine (B92270) derivatives, and these can be extrapolated to the production of this compound. nih.govresearchgate.net Key areas of development include:

Use of Renewable Feedstocks: Research is exploring the synthesis of pyridine bases from renewable resources like glycerol, a byproduct of biodiesel production. researchgate.netrsc.org Such approaches, if adapted for substituted pyridines, could significantly reduce the carbon footprint of production.

Eco-Friendly Catalysis: The use of heterogeneous catalysts, which can be easily separated and recycled, is a cornerstone of green chemistry. acs.org For pyridine synthesis, metal-organic frameworks (MOFs) and other solid-supported catalysts are showing promise. acs.org

Alternative Reaction Media and Energy Sources: Moving away from volatile organic solvents to greener alternatives like water or ionic liquids is a key trend. researchgate.net Additionally, the use of microwave irradiation and solvent-free grinding techniques can lead to shorter reaction times, higher yields, and reduced energy consumption. nih.govresearchgate.net

A comparative look at traditional versus potential greener synthetic parameters is presented in the table below.

| Parameter | Traditional Synthesis | Greener Synthetic Approach |

| Starting Materials | Petroleum-based | Renewable feedstocks (e.g., glycerol) researchgate.netrsc.org |

| Catalysts | Homogeneous, often requiring difficult separation | Heterogeneous, recyclable catalysts (e.g., MOFs) acs.org |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions researchgate.netresearchgate.net |

| Energy Input | Conventional heating, often for extended periods | Microwave irradiation, ultrasound nih.gov |

| Waste Generation | Higher, with byproducts requiring disposal | Lower, with potential for atom-economic reactions |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the pyridine ring is crucial for creating diverse molecular architectures from a single precursor like this compound. The development of novel catalytic systems is a major research thrust, aiming for greater efficiency, selectivity, and a broader substrate scope.

The bromine atom in this compound makes it an ideal substrate for a variety of cross-coupling reactions. While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are well-established, future research will focus on:

Expanding the Catalyst Toolkit: Exploring catalysts based on other transition metals (e.g., nickel, copper, rhodium) can offer alternative reactivity and selectivity. beilstein-journals.orgnih.gov For instance, nickel-catalyzed routes for pyridine synthesis from nitriles and diynes have been developed and could be adapted for functionalization. nih.gov

C-H Functionalization: A significant advancement is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov Research into catalytic systems that can selectively activate and functionalize the C-H bonds of the pyridine ring in this compound would be a major breakthrough. beilstein-journals.orgnih.gov

Photocatalysis: The use of light to drive chemical reactions offers a mild and sustainable alternative to traditional thermal methods. acs.org Organocatalytic photochemical methods for the functionalization of pyridines are emerging and could be applied to derivatives like this compound. acs.org

Cooperative Catalysis: The combination of a transition metal catalyst with another catalytic species, such as a norbornene co-catalyst in palladium-catalyzed reactions, can enable previously inaccessible transformations, such as the functionalization of distal C-H bonds. nih.gov

Advanced In Silico Drug Design and Lead Optimization Strategies

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new drug candidates. nyu.edu For a versatile building block like this compound, in silico methods will play a pivotal role in guiding the design of novel bioactive molecules.

Future research in this area will likely involve:

Structure-Based and Ligand-Based Design: Utilizing the known three-dimensional structures of biological targets, researchers can design molecules that fit precisely into the active site. nih.gov Where the target structure is unknown, ligand-based approaches can be used to design new molecules based on the properties of known active compounds. nih.gov

Predictive ADME/Tox Modeling: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of virtual compounds. nih.govnih.gov This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, saving time and resources.

Virtual High-Throughput Screening (vHTS): Large virtual libraries of compounds derived from this compound can be rapidly screened against a biological target to identify potential hits. rsc.org

Lead Optimization: Once a lead compound is identified, in silico methods can be used to guide its optimization by suggesting modifications to improve potency, selectivity, and pharmacokinetic properties. nih.gov This can involve techniques like free energy perturbation (FEP) to accurately predict changes in binding affinity upon structural modification. nih.gov

A summary of in silico strategies applicable to this compound is provided below.

| In Silico Strategy | Application |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to a target protein. nih.gov |

| Pharmacophore Modeling | Identifying the essential structural features required for biological activity. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to predict the biological activity of new derivatives. |

| ADME/Tox Prediction | Assessing the drug-like properties and potential toxicity of virtual compounds. nih.govnih.gov |

| Virtual High-Throughput Screening (vHTS) | Rapidly screening large libraries of virtual compounds to identify potential hits. rsc.org |

Applications in Chemo- and Biocatalysis Research

The integration of chemical and biological catalytic methods, known as chemo- and biocatalysis, offers powerful strategies for the synthesis of complex molecules with high selectivity. This compound and its derivatives are promising candidates for such integrated approaches.

Chemo-enzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical synthesis. acs.org For instance, an enzyme could be used to perform a highly stereoselective transformation on a derivative of this compound, followed by further chemical modifications. acs.orgnih.gov

Biocatalytic Halogenation and Dehalogenation: The use of halogenase enzymes for the selective introduction of halogen atoms onto organic molecules is a growing area of research. mdpi.com While this compound is already brominated, future research could explore the enzymatic modification of related precursors or the use of dehalogenases for selective transformations.

Directed Evolution of Enzymes: Researchers can use directed evolution to tailor enzymes for specific reactions and substrates that are not found in nature. This could lead to the development of novel biocatalysts for the transformation of this compound into valuable chiral building blocks.

Integration with High-Throughput Experimentation and Automation

To accelerate the pace of discovery, the synthesis and testing of new derivatives of this compound will increasingly rely on high-throughput experimentation (HTE) and laboratory automation. chemspeed.comoxfordglobal.com

Automated Synthesis Platforms: Robotic systems can perform chemical reactions in a parallel or serial fashion, allowing for the rapid synthesis of large libraries of compounds. vapourtec.comresearchgate.net This is particularly useful for exploring the structure-activity relationships of derivatives of this compound.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for biological activity. sigmaaldrich.com The integration of automated synthesis with HTS creates a powerful platform for drug discovery.

Reaction Optimization: HTE can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal parameters for a given transformation involving this compound. sigmaaldrich.com

Data-Driven Discovery: The large datasets generated by HTE and automated synthesis can be analyzed using machine learning algorithms to identify trends, predict reaction outcomes, and guide the design of new experiments. researchgate.net

The convergence of these emerging methodologies will undoubtedly lead to new and exciting discoveries in the chemistry and application of this compound, solidifying its role as a valuable scaffold in the development of new technologies and therapeutics.

Conclusion

Summary of Key Academic Contributions and Research Significance

2-Bromo-4-methoxy-3-methylpyridine has established itself as a pivotal molecular scaffold in the landscape of chemical research, primarily owing to its versatile reactivity and its role as a key intermediate in the synthesis of complex, biologically active molecules. Its significance is particularly pronounced in the field of medicinal chemistry, where it serves as a fundamental building block for the development of novel therapeutic agents.

The academic contributions of this compound are highlighted by its application in the synthesis of targeted inhibitors for various enzymes and receptors. A notable example is its use as a precursor in the creation of inhibitors for p38α mitogen-activated protein kinase (MAPK), an enzyme implicated in inflammatory pathways. The strategic placement of the bromo, methoxy (B1213986), and methyl groups on the pyridine (B92270) ring allows for precise chemical modifications, enabling the synthesis of molecules that can effectively interact with the active sites of such enzymes, thereby modulating their activity.

Furthermore, research has demonstrated the utility of this compound in the development of biarylsulfonamide CCR9 inhibitors, which have shown potential in preclinical models for treating inflammatory bowel diseases. The reactive nature of the bromine atom at the 2-position makes the compound particularly amenable to a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This reactivity is a cornerstone of its research significance, as it provides chemists with a reliable method for constructing complex biaryl structures, which are common motifs in many pharmaceutical compounds.

The compound's contribution extends to being a prioritized structure in the discovery of kinase inhibitors and antiviral agents, underscoring its broad applicability in drug development programs. Its role as a synthetic intermediate is not limited to a single class of therapeutic agents but spans a range of applications, including the development of treatments for neurological disorders.

| Area of Research | Key Contribution of this compound | Example Application |

| Medicinal Chemistry | Serves as a precursor for active pharmaceutical ingredients (APIs). | Synthesis of p38α MAPK inhibitors for inflammatory diseases. |

| Drug Discovery | Utilized in the development of novel therapeutic agents. | Development of biarylsulfonamide CCR9 inhibitors for inflammatory bowel disease. |

| Organic Synthesis | Acts as a versatile building block for complex molecules. | Facilitates Suzuki and Buchwald-Hartwig cross-coupling reactions. |

| Antiviral Research | A prioritized scaffold in the search for new antiviral compounds. | Serves as an intermediate in the synthesis of potential antiviral agents. |

Outlook on the Continued Importance of this compound in Chemical Research

The future of chemical research will likely see the continued and expanded use of this compound. Its established role as a versatile synthetic intermediate ensures its ongoing relevance in the quest for novel molecules with specific functions. The unique substitution pattern of the pyridine ring provides a robust platform for the generation of diverse chemical libraries, which are essential for high-throughput screening and the identification of new lead compounds in drug discovery.

The demand for new and more effective treatments for a wide array of diseases, from inflammatory conditions to viral infections and neurological disorders, will continue to drive research that relies on foundational building blocks like this compound. Its utility in constructing complex molecular architectures with high precision will remain a significant asset for medicinal chemists. The development of new synthetic methodologies will likely further enhance the utility of this compound, allowing for even more efficient and selective transformations.

Moreover, as our understanding of biological pathways and disease mechanisms becomes more sophisticated, the need for highly specific and potent molecular probes and therapeutic agents will grow. The chemical flexibility of this compound makes it an ideal starting point for the design and synthesis of such molecules. Its continued availability and the well-documented reactivity of its functional groups will facilitate its adoption in new and emerging areas of chemical and biological research. The compound's specialized nature, reflected in its market value, is indicative of its critical role in advanced research and development projects. Therefore, this compound is poised to remain a compound of significant interest and importance within the scientific community for the foreseeable future.

常见问题

What are the common synthetic routes for 2-Bromo-4-methoxy-3-methylpyridine, and how do reaction conditions influence regioselectivity?

Basic

The compound is typically synthesized via bromination of a methoxy-substituted pyridine precursor. For example, bromination of 2-amino-3-methylpyridine (or analogous substrates) using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) at controlled temperatures (60–80°C) can yield brominated derivatives . Regioselectivity depends on directing groups: the methoxy group at the 4-position and methyl group at the 3-position influence bromine substitution at the 2-position. Characterization via H/C NMR and GC-MS is critical to confirm the product .

Advanced

Regioselectivity challenges arise when competing substituents (e.g., methoxy vs. methyl groups) direct bromination to multiple positions. Computational modeling (DFT) of electron density maps can predict reactive sites, while optimizing solvent polarity and temperature minimizes byproducts. For instance, using aprotic solvents (e.g., THF) at lower temperatures (0–25°C) reduces undesired di-bromination .

How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, logP) for this compound?

Basic

Discrepancies in properties like boiling point (e.g., 217.8°C in vs. ~195°C in related bromopyridines ) often stem from measurement methods (e.g., distillation vs. computational estimation). Validate experimental values using differential scanning calorimetry (DSC) or gas chromatography under standardized conditions.

Advanced

LogP variations (e.g., 2.16 in vs. higher values in similar compounds) may reflect differences in computational algorithms (e.g., XLogP3 vs. ChemAxon). Cross-validate using shake-flask experiments with octanol/water partitioning, followed by HPLC-UV quantification. Calibrate against reference compounds with known logP values to improve accuracy .

What strategies mitigate side reactions during cross-coupling applications of this compound?

Advanced

In Suzuki-Miyaura couplings, competing debromination or protodehalogenation can occur due to harsh bases (e.g., KCO) or high temperatures. Mitigation strategies include:

- Using milder bases (CsCO) and lower reaction temperatures (60–80°C).

- Employing Pd catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination .

- Monitoring reaction progress via LC-MS to detect intermediates like 4-methoxy-3-methylpyridine .

How should researchers design purification protocols for this compound to ensure high purity?

Basic

Standard purification involves silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Advanced

For trace impurities (e.g., residual solvents or di-brominated byproducts), use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Adjust pH to 3.0 (with 0.1% TFA) to enhance peak resolution. Validate using high-resolution mass spectrometry (HRMS) to distinguish isobaric contaminants .

What are the key considerations for stabilizing this compound in long-term storage?

Basic

Store the compound in amber vials under inert gas (Ar/N) at 2–8°C to prevent photodegradation and moisture absorption. Stability tests indicate <5% decomposition over 12 months under these conditions .

Advanced

For extended storage (>2 years), lyophilization after forming a stable co-crystal with benzoic acid derivatives can enhance shelf life. Monitor degradation via periodic H NMR to detect hydrolysis of the methoxy group or bromine displacement .

How does steric hindrance from the 3-methyl group influence reactivity in nucleophilic aromatic substitution (SNAr)?

Advanced

The 3-methyl group increases steric bulk, reducing SNAr efficiency at the adjacent 2-bromo position. Kinetic studies show a 30% decrease in reaction rate compared to non-methylated analogs. Use electron-deficient arylboronic acids or elevated temperatures (100–120°C) to overcome this barrier. Computational docking studies suggest methyl-induced torsional strain alters transition-state geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。